molecular formula C11H10N2O3 B13694352 Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate

Cat. No.: B13694352
M. Wt: 218.21 g/mol
InChI Key: WTUDYANWJUVDDQ-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a pyridyl group at position 2, a methyl group at position 5, and a carboxylate methyl ester at position 4. The synthesis of such compounds typically involves multi-step reactions using reagents like NaBH4, (COCl)₂, and EDC·HCl under controlled conditions (e.g., THF or dichloromethane as solvents) to ensure high purity and yield . This article focuses on comparing this compound with structurally similar analogs, emphasizing substituent effects on physicochemical and functional properties.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)13-10(16-7)8-5-3-4-6-12-8/h3-6H,1-2H3

InChI Key

WTUDYANWJUVDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate typically follows a multistep procedure involving:

A representative synthetic strategy includes:

  • Preparation of 2-pyridylcarbonyl chloride or related acyl derivatives : This is often achieved by reacting 2-pyridinecarboxylic acid with reagents such as oxalyl chloride or thionyl chloride under anhydrous conditions.

  • Formation of amide or ester intermediates : Reaction of the acyl chloride with methyl glycinate or related nucleophiles in the presence of a base like triethylamine to form amide intermediates.

  • Cyclization to the oxazole ring : Treatment of the amide intermediate with cyclodehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions promotes ring closure to form the oxazole nucleus.

  • Purification : The crude product is purified by column chromatography or recrystallization to isolate the pure this compound.

This approach is supported by spectroscopic characterization (NMR, IR) and crystallographic analysis to confirm the substitution pattern and ring formation.

Advanced Cyclization Method via [3 + 2] Cycloaddition

A recent innovative method for synthesizing 4,5-disubstituted oxazoles, which can be adapted for the title compound, involves:

This method features:

  • Mild reaction conditions (room temperature to 40 °C).
  • Short reaction times (around 30 minutes to a few hours).
  • Broad substrate scope, including aromatic acids like 2-pyridinecarboxylic acid derivatives.
  • Good to excellent yields (often >80%).
  • Practical scalability demonstrated by gram-scale synthesis.
  • Recovery and reuse of the base catalyst 4-dimethylaminopyridine (DMAP), enhancing sustainability.

General Procedure Example:

Step Reagents and Conditions Description
1 Carboxylic acid (e.g., 2-pyridinecarboxylic acid), DMAP, DCM solvent, triflylpyridinium reagent Formation of acylpyridinium salt intermediate at room temperature under nitrogen atmosphere
2 Addition of alkyl isocyanoacetate or tosylmethyl isocyanide, stirring at 40 °C Nucleophilic attack and cyclization to oxazole ring
3 Workup with water, extraction, drying, and column chromatography Isolation of pure oxazole product

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Reaction Time Yield (%) Advantages Limitations
Traditional cyclization of 2-pyridylcarbonyl chloride with methyl glycinate followed by POCl₃ cyclodehydration 2-pyridinecarbonyl chloride, methyl glycinate, POCl₃ 6–12 hours 70–85 Well-established, straightforward Requires harsh reagents, longer reaction times
Cyclization via N-alkoxy oxalyl alanine ester derivatives (for related oxazoles) N-alkoxy oxalyl alanine esters, phosphorus oxychloride, triethylamine >10 hours ~80 High specificity for 4-methyl-5-alkoxy oxazoles Long reaction time, multi-step processing
Triflylpyridinium salt-mediated [3 + 2] cycloaddition Carboxylic acids, DMAP, triflylpyridinium reagent, alkyl isocyanoacetates 0.5–3 hours 80–90 Mild conditions, rapid, scalable, sustainable Requires access to triflylpyridinium reagents, optimization for specific substrates

Summary Table of Preparation Highlights

Aspect Details
Core Reaction Type Cyclodehydration and [3 + 2] cycloaddition
Key Intermediates 2-pyridylcarbonyl derivatives, acylpyridinium salts
Common Cyclizing Agents Phosphorus oxychloride (POCl₃), triflylpyridinium reagents
Typical Solvents Dichloromethane (DCM), tetrahydrofuran (THF)
Reaction Time Range 30 minutes to 12 hours
Yields 70–90% depending on method
Scalability Demonstrated at gram scale with [3 + 2] cycloaddition
Purification Column chromatography, recrystallization
Characterization NMR (¹H, ¹³C), IR, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole and pyridyl derivatives.

Scientific Research Applications

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs with Aryl/Heteroaryl Substituents at Position 2

The 2-position substituent significantly influences electronic properties and molecular interactions. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/5) Key Physicochemical Properties
Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate* C₁₁H₁₀N₂O₃ 218.21 (calculated) 2-pyridyl / 5-methyl Predicted λmax: ~275 nm (pyridyl π→π* transition)
Methyl 5-Methyl-2-phenyloxazole-4-carboxylate C₁₂H₁₁NO₃ 217.22 2-phenyl / 5-methyl UV (MeOH): λmax ~277 nm (aromatic absorption)
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate C₁₀H₉NO₃S 223.25 2-thienyl / 5-methyl Higher polarity due to sulfur atom; no UV data reported
Macrooxazole D C₁₄H₁₃NO₅ 275.26 2-(4-hydroxybenzyl) / 5-oxiranyl UV (MeOH): λmax 202, 227, 277 nm; HR-ESIMS m/z 300.0837 [M+Na]⁺

Key Observations :

  • Pyridyl vs. Phenyl : The pyridyl group introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capability compared to the phenyl analog. This may improve aqueous solubility and target binding in biological systems.
  • Thienyl vs. Pyridyl: The thienyl group (C₄H₃S) adds sulfur, increasing molecular weight and altering electronic properties.

Analogs with Alkyl Substituents at Position 2

Alkyl groups modulate steric bulk and hydrophobicity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/5) Notable Characteristics
Methyl 2-Ethyl-5-methyloxazole-4-carboxylate C₈H₁₁NO₃ 169.18 2-ethyl / 5-methyl Lower polarity; synthetic intermediate
Methyl 2-(tert-Butyl)oxazole-4-carboxylate C₉H₁₃NO₃ 183.20 2-tert-butyl / 5-H High steric hindrance; potential for improved metabolic stability

Key Observations :

  • Ethyl vs.
  • Synthetic Utility : Ethyl and isobutyl analogs (e.g., Methyl 2-Isobutyl-5-methyloxazole-4-carboxylate ) are often intermediates for further functionalization.

Impact of Substituents on Properties

  • Polarity : Pyridyl > Thienyl > Phenyl > Alkyl (due to electronegative atoms).
  • UV Absorption : Aromatic substituents (phenyl, pyridyl) show strong π→π* transitions (~275 nm), while epoxide-containing Macrooxazole D exhibits additional absorption at 202 nm .
  • Biological Activity: Limited data is available in the provided evidence, but pyridyl and hydroxybenzyl groups are associated with enhanced receptor binding in related compounds .

Biological Activity

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate is a heterocyclic compound notable for its potential biological activities. This compound belongs to the oxazole family, characterized by a five-membered aromatic ring that includes nitrogen and oxygen. The presence of a methyl group and a pyridine ring enhances its interaction with biological targets, making it a candidate for various pharmacological evaluations.

Chemical Structure and Properties

Chemical Formula: C11_{11}H10_{10}N2_2O3_3

The compound's unique structure allows it to engage in significant biological interactions. Its pyridyl substituent is particularly important for enhancing its affinity for specific enzymes and proteins.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity. This inhibition disrupts essential biological pathways, which may lead to therapeutic effects against various diseases, including antimicrobial and anticancer properties.
  • Antimicrobial Activity: Preliminary studies suggest that this compound has potential as an antimicrobial agent, showing promise in inhibiting certain pathogenic bacteria and fungi .

Antimicrobial Properties

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30

These results demonstrate that this compound can inhibit the growth of several clinically relevant pathogens, suggesting its potential as a lead compound in antimicrobial drug development .

Case Studies

  • Inhibition of Enzymatic Activity:
    A study assessed the compound's ability to inhibit specific enzymes involved in disease pathways. The results indicated that it significantly reduced the activity of target enzymes, leading to decreased levels of inflammatory mediators in vitro .
  • Cytotoxicity Assessment:
    The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50_{50} values indicating effective inhibition of cancer cell proliferation while sparing normal cells.

Research Findings

Recent investigations have focused on elucidating the precise mechanisms by which this compound exerts its biological effects:

  • Molecular Docking Studies: In silico analyses have shown promising binding interactions between the compound and key biological targets, supporting its potential as a drug candidate .
  • Pharmacokinetic Properties: Evaluations of ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest favorable profiles for further development in medicinal chemistry applications .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate?

The synthesis typically involves cyclization reactions using precursors like substituted pyridines and oxazole-forming reagents. A common approach includes:

  • Step 1 : Reacting 2-pyridyl carbonyl derivatives (e.g., 2-pyridinecarbonyl chloride) with methyl glycinate in the presence of a base (e.g., triethylamine) to form an intermediate amide.
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux to construct the oxazole ring .
  • Step 3 : Purification via column chromatography or recrystallization.
    Optimize yields by adjusting solvent polarity (e.g., dichloromethane or toluene) and reaction time (typically 6–12 hours) .

Q. How is the structure of this compound characterized?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm, oxazole methyl at δ 2.4–2.6 ppm) .
  • IR : Carboxylate C=O stretch at ~1700–1750 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹ .
  • X-ray crystallography : Refine crystal structures using SHELXL for bond-length validation and intermolecular interaction analysis (e.g., π-π stacking between pyridyl and oxazole rings) .

Q. What are the common chemical reactions of this compound?

Key reactions include:

  • Ester hydrolysis : React with aqueous NaOH/EtOH to yield the carboxylic acid derivative.
  • Nucleophilic substitution : Replace the methyl ester with amines (e.g., NH₃/MeOH) to form amides .
  • Electrophilic aromatic substitution : Bromination at the pyridyl ring using Br₂/FeBr₃ .
    Monitor reaction progress via TLC and isolate products using acid-base extraction .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal stability : Decomposes above 200°C; store at 2–8°C.
  • pH sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use neutral buffers for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Address discrepancies by:

  • Systematic SAR studies : Synthesize analogs with varying substituents (e.g., replacing pyridyl with thienyl or nitrophenyl groups) and compare bioactivity .
  • Crystallographic analysis : Use SHELX-refined structures to correlate binding modes with activity (e.g., pyridyl coordination to metal ions in enzyme active sites) .
  • Dose-response assays : Validate IC₅₀ values across multiple cell lines to rule out cell-specific effects .

Q. What experimental designs are recommended for studying enzyme interactions?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with target enzymes .
  • Molecular docking : Perform DFT calculations (e.g., Gaussian 09) to predict binding poses, followed by mutagenesis to validate key residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .

Q. How can low yields in the synthesis of this compound be addressed?

  • Catalyst optimization : Replace traditional POCl₃ with Pd(OAc)₂/P(biphenyl-2-yl)Cy₂ for regioselective alkylation .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency .
  • Flow chemistry : Implement continuous flow reactors to improve heat transfer and reduce side reactions .

Q. What computational methods are used to analyze its electronic structure?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict solubility .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) from crystallographic data .

Q. How can reaction mechanisms for ester hydrolysis be elucidated?

  • Kinetic isotope effects (KIE) : Compare rates using D₂O vs. H₂O to identify rate-determining steps .
  • LC-MS monitoring : Detect intermediates (e.g., tetrahedral intermediates) during hydrolysis .
  • pH-rate profiling : Plot log(k) vs. pH to distinguish acid-catalyzed vs. base-catalyzed pathways .

Q. How does the pyridyl substituent influence reactivity compared to thienyl or phenyl analogs?

  • Electronic effects : The pyridyl nitrogen increases electron deficiency, enhancing electrophilic substitution at the oxazole ring (vs. thienyl’s electron-rich nature) .
  • Coordination chemistry : Pyridyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications absent in phenyl analogs .
  • Biological activity : Pyridyl derivatives show higher binding affinity to kinases due to H-bonding with active-site residues .

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